molecular formula C13H12BrN3 B1464555 6-(3-Bromophenyl)-2-cyclopropylpyrimidin-4-amine CAS No. 1291412-30-0

6-(3-Bromophenyl)-2-cyclopropylpyrimidin-4-amine

Cat. No. B1464555
CAS RN: 1291412-30-0
M. Wt: 290.16 g/mol
InChI Key: FBSACGMYHZZCHP-UHFFFAOYSA-N
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Description

“6-(3-Bromophenyl)-2-cyclopropylpyrimidin-4-amine” is a chemical compound that contains a pyrimidine ring, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It also has a bromophenyl group attached at the 6th position and a cyclopropyl group at the 2nd position of the pyrimidine ring .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyrimidine ring, the introduction of the bromophenyl and cyclopropyl groups, and the addition of the amine group . The exact methods would depend on the specific reactants and conditions used .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography or NMR spectroscopy could be used to analyze the structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The bromine atom could act as a leaving group in nucleophilic substitution reactions, while the amine could participate in acid-base reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of the bromine atom could increase the compound’s density and molecular weight compared to non-brominated analogs.

Scientific Research Applications

Heterocyclic Synthesis and Antimicrobial Activity

Research has explored the use of similar compounds in the synthesis of various heterocyclic derivatives. For instance, 3-(4-Bromophenyl)-2-cyanoprop-2-enethioamide has been used as a starting material for the synthesis of thio-substituted ethyl nicotinate derivatives, which demonstrate potential antimicrobial activities (Gad-Elkareem, Abdel-fattah, & Elneairy, 2011).

Amination Reactions

Compounds like 2-bromo-4-phenylpyrimidine have been studied for their reaction with potassium amide, producing a range of aminated products. These reactions, involving ring-opening and closure, are significant for understanding the chemical behavior of such compounds (Kroon & Plas, 2010).

Synthesis of α-Aminophosphonates

Research involving 2-cyclopropylpyrimidin-4-carbaldehyde, a compound structurally similar to 6-(3-Bromophenyl)-2-cyclopropylpyrimidin-4-amine, focuses on synthesizing α-aminophosphonates. These compounds are produced through a condensation reaction and are interesting due to their diverse applications in chemistry (Reddy, Reddy, & Reddy, 2014).

Immunomodulatory Agent Synthesis

In the realm of bioactive compounds, similar pyrimidine derivatives have been used in the synthesis of immunomodulatory agents like bropirimine. This involves complex electrophilic and nucleophilic substitution reactions, highlighting the compound's versatility in medicinal chemistry (Stevens et al., 1995).

Crystallographic Studies

Crystallographic studies of compounds like cyprodinil, which contains a cyclopropylpyrimidin-2-amine moiety, offer insights into the structural aspects of such chemicals. These studies are crucial for understanding the physical and chemical properties of these compounds (Jeon et al., 2015).

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. For example, if the compound is used as a drug, its mechanism of action could involve interaction with a specific biological target .

Safety and Hazards

As with any chemical compound, handling “6-(3-Bromophenyl)-2-cyclopropylpyrimidin-4-amine” would require appropriate safety precautions. This could include wearing protective equipment and avoiding inhalation or skin contact .

Future Directions

The future research directions could involve further studies on the synthesis, properties, and potential applications of the compound. This could include exploring its use in various fields such as medicine, materials science, or chemical synthesis .

properties

IUPAC Name

6-(3-bromophenyl)-2-cyclopropylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrN3/c14-10-3-1-2-9(6-10)11-7-12(15)17-13(16-11)8-4-5-8/h1-3,6-8H,4-5H2,(H2,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBSACGMYHZZCHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=CC(=N2)N)C3=CC(=CC=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(3-Bromophenyl)-2-cyclopropylpyrimidin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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